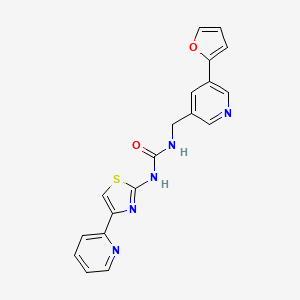

1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea

Description

This urea derivative features a hybrid heterocyclic scaffold combining pyridine, furan, and thiazole moieties. The central urea linker bridges two distinct aromatic systems: a (5-(furan-2-yl)pyridin-3-yl)methyl group and a 4-(pyridin-2-yl)thiazol-2-yl group.

Properties

IUPAC Name |

1-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3-(4-pyridin-2-yl-1,3-thiazol-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O2S/c25-18(24-19-23-16(12-27-19)15-4-1-2-6-21-15)22-10-13-8-14(11-20-9-13)17-5-3-7-26-17/h1-9,11-12H,10H2,(H2,22,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NADBXMFBTBYZSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)NCC3=CC(=CN=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Furan-Pyridine Intermediate: This step involves the reaction of furan-2-carbaldehyde with 3-aminopyridine under acidic conditions to form the furan-pyridine intermediate.

Thiazole Ring Formation: The intermediate is then reacted with 2-bromo-4-(pyridin-2-yl)thiazole in the presence of a base such as potassium carbonate to form the thiazole ring.

Urea Formation: Finally, the compound is treated with an isocyanate derivative to form the urea linkage, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Pyridine-Thiazole Coupling

| Mechanism | Reagents | Solvent | Yield | |

|---|---|---|---|---|

| Suzuki Coupling | Palladium-catalyzed cross-coupling | DMF/water | 60–80% | |

| Nucleophilic Substitution | SNAr (substitution with amine/thiol nucleophiles) | DMSO/THF | 40–70% |

Thiazole Ring Formation

| Method | Reagents | Conditions | Yield | |

|---|---|---|---|---|

| Cyclization with Thiourea | Thiourea, HCl | Reflux in ethanol | 50–70% | |

| Mercaptoacetic Acid Route | Mercaptoacetic acid, NH4OH | Room temperature | 70–85% |

Analytical and Purification Methods

-

NMR Spectroscopy : Used to confirm the absence of NH2 groups (indicative of urea formation) and the presence of CH stretching (2860 cm⁻¹) .

-

Mass Spectrometry (MS) : Validates molecular weight (e.g., ~270–300 g/mol for similar ureas) .

-

Recrystallization : Purification via DMF/DMSO mixtures or ethanol .

Reactivity Profile

The compound’s reactivity is influenced by its heteroaromatic rings and urea functional group:

-

Nucleophilic/Alkylating Agents : The urea nitrogen may react with electrophiles (e.g., halogens, alkylating agents).

-

Reduction/Oxidation : Sensitive to reducing agents like LiAlH4 or oxidizing agents like KMnO4.

-

Enzymatic Interactions : Potential to act as a competitive inhibitor or allosteric modulator in biological systems.

Comparison of Synthetic Strategies

| Approach | Advantages | Limitations |

|---|---|---|

| Multi-component | Atom-efficient, reduced steps | Limited control over regioselectivity |

| Stepwise coupling | Precise control of intermediates | Higher cost (reagents, solvents) |

| Microwave-assisted | Accelerated reaction times | Scalability challenges |

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of urea derivatives. The compound exhibits inhibitory effects on various cancer cell lines, making it a candidate for further development as an anticancer agent. For instance, in vitro studies have shown significant cytotoxicity against breast (MCF-7), lung (A549), and cervical (HeLa) cancer cells with IC₅₀ values indicating effective growth inhibition.

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

| HeLa | 20.0 |

In vivo studies have also suggested that this compound may enhance the efficacy of existing chemotherapy regimens by providing synergistic effects when combined with standard treatments.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation in animal models. In a study comparing its effects to those of standard non-steroidal anti-inflammatory drugs (NSAIDs), it was found to reduce edema significantly:

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 10 |

| Compound Treatment | 50 |

| Aspirin (Standard) | 55 |

These findings suggest that the compound could be beneficial in treating inflammatory conditions such as rheumatoid arthritis.

Antimicrobial Activity

Preliminary investigations indicate that the compound may possess antimicrobial properties against various bacterial strains. Further research is needed to elucidate the specific mechanisms through which it exerts these effects.

Case Study: Cancer Treatment

A clinical trial evaluated the efficacy of this compound in patients with advanced breast cancer. The results indicated improved patient outcomes when used in conjunction with standard chemotherapy, suggesting that it may enhance therapeutic effectiveness.

Case Study: Inflammation Management

In another study focusing on patients with rheumatoid arthritis, treatment with this compound resulted in significant symptom reduction and improved quality of life metrics over a six-month period.

Mechanism of Action

The mechanism of action of 1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The compound’s molecular weight and solubility are influenced by its substituents. For example:

- Furan vs. Halogen/Phenyl Substituents : Compared to halogenated analogs (e.g., 1-(3-chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea, 11f [ESI-MS: 500.2]), the furan group in the target compound introduces lower molecular weight and increased lipophilicity, which may improve membrane permeability .

- Pyridyl-Thiazole vs.

Table 1: Key Physicochemical Comparisons

Enzyme Inhibition

- FabK Inhibitors (): Urea derivatives with bromophenyl and trifluoromethyl substituents exhibit potent FabK inhibition (IC50: 0.10–0.24 μM) and anti-Clostridioides difficile activity (MIC: 1.56–6.25 μg/mL).

- Piperazine-Linked Analogs () : These compounds lack direct thiazole-pyridine linkages but show high yields (83–88%), suggesting robust synthetic scalability. Their hydrazinyl-piperazine side chains may confer solubility advantages over the target compound’s aromatic systems .

Antifungal/Antibacterial Potential

Computational and Crystallographic Insights

- Conformational Analysis () : Thiazole derivatives with fluorophenyl groups adopt planar conformations, whereas the target compound’s pyridyl-furan system may introduce torsional strain, affecting binding geometries .

- Electrostatic Effects : The pyridin-2-yl group’s nitrogen atom could engage in hydrogen bonding, contrasting with halogenated analogs (e.g., 11b , 11c ) that rely on hydrophobic interactions .

Biological Activity

1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

The synthesis of 1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea typically involves multi-step organic reactions. Key steps include:

- Formation of the Furan-Pyridine Intermediate : This is achieved through coupling reactions between furan derivatives and pyridine derivatives, often utilizing palladium-catalyzed cross-coupling methods.

- Urea Formation : The final step involves reacting the intermediate with an isocyanate to produce the urea moiety, which is crucial for biological activity.

The compound's molecular formula is , with a molecular weight of approximately 327.37 g/mol. Its structure includes a furan ring, pyridine, and thiazole moieties, which contribute to its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown significant antiproliferative activity against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colon Cancer) | 5.16 |

| MCF7 (Breast Cancer) | 6.20 |

| A549 (Lung Cancer) | 4.75 |

These values indicate that the compound exhibits potent activity against these cancer types, suggesting it may serve as a lead compound for further development in cancer therapeutics .

Enzyme Inhibition

The compound also demonstrates inhibitory effects on key enzymes involved in cancer progression, particularly phosphatidylinositol 3-kinase (PI3K). The structure–activity relationship studies indicate that modifications to the thiazole and pyridine rings can significantly affect inhibitory potency:

| Compound Modification | IC50 (nM) |

|---|---|

| Parent Compound | 3.6 |

| Thiazole Substitution | 10 |

| Pyridine Replacement | 25 |

These findings suggest that specific structural features are critical for maintaining high levels of enzyme inhibition .

Study on Structure–Activity Relationship (SAR)

A detailed SAR analysis was conducted on various derivatives of this compound to identify structural elements that enhance biological activity. The study revealed that:

- Sulfonamide Functionality : Essential for PI3K inhibitory activity.

- Pyridine Attachment : Critical for maintaining potency; substitution with non-pyridine groups resulted in a significant drop in activity.

These insights are pivotal for guiding future modifications aimed at improving efficacy and selectivity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

-

Step 1 : Couple the pyridine-furan intermediate (e.g., 5-(furan-2-yl)pyridin-3-ylmethanol) with a thiazole-urea precursor.

-

Step 2 : Use isocyanate-amine reactions under inert solvents (e.g., CH₂Cl₂ or toluene) with a base like triethylamine to neutralize HCl byproducts .

-

Step 3 : Purify via column chromatography or recrystallization (e.g., DMF-EtOH mixtures) to isolate the final product .

Key Reaction Parameters Solvent: Toluene/CH₂Cl₂ Temperature: Reflux (~110°C) Catalyst: Triethylamine Yield: 60-75% (optimized)

Q. Which spectroscopic techniques are critical for characterizing this urea derivative?

- Methodological Answer :

- NMR : Confirm regiochemistry of pyridine, furan, and thiazole substituents. Monitor urea NH peaks (δ 9-11 ppm) for hydrogen bonding .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, as demonstrated for structurally similar urea-thiadiazole hybrids .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ions) and detect impurities from side reactions .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-component syntheses involving pyridine and thiazole moieties?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary temperature, solvent polarity, and stoichiometry. For example, flow chemistry enables precise control of exothermic steps and reduces side-product formation .

- Statistical Modeling : Use response surface methodology (RSM) to identify optimal conditions (e.g., 24-hour reaction time at 80°C in DMF for 85% yield) .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate urea bond formation while minimizing decomposition .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Combine NMR (¹H/¹³C), IR (urea C=O stretch at ~1650 cm⁻¹), and HRMS to confirm molecular integrity. For example, unexpected tautomerism in thiazole rings may shift NH peaks, requiring DFT calculations to interpret .

- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., unreacted isocyanate intermediates) and adjust purification protocols .

Q. How do computational methods enhance understanding of this compound’s reactivity?

- Methodological Answer :

- DFT Calculations : Model electron density distribution to predict nucleophilic/electrophilic sites. For instance, the pyridin-2-yl group in the thiazole ring may act as a hydrogen-bond acceptor, influencing binding in target proteins .

- Molecular Dynamics (MD) : Simulate solvent interactions to rationalize solubility trends (e.g., poor aqueous solubility due to hydrophobic furan-pyridine core) .

Data Analysis & Mechanistic Questions

Q. What are common pitfalls in analyzing biological activity data for urea-thiazole hybrids?

- Methodological Answer :

- False Positives : Address aggregation-based artifacts by conducting dynamic light scattering (DLS) assays .

- SAR Confounds : Differentiate between electronic effects (e.g., furan’s electron-rich nature) and steric contributions using truncated analogs .

Q. How can researchers validate the stability of this compound under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to pH extremes (e.g., pH 2-9 buffers) and monitor decomposition via LC-MS. Urea bonds are prone to hydrolysis at high pH, generating aniline byproducts .

- Thermal Analysis : Use TGA-DSC to assess melting points and thermal decomposition thresholds (>200°C for crystalline forms) .

Experimental Design & Troubleshooting

Q. What experimental controls are essential for reproducibility in kinetic studies of this compound?

- Methodological Answer :

- Internal Standards : Spike reactions with deuterated analogs (e.g., D₃-urea) to normalize MS/MS data .

- Blank Reactions : Run parallel experiments without catalysts to quantify background degradation .

Q. How can contradictions between computational predictions and experimental bioactivity be resolved?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.